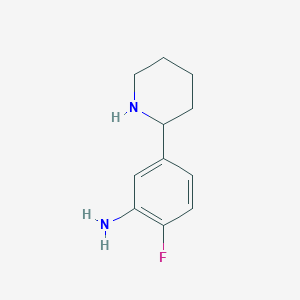

2-Fluoro-5-(2-piperidyl)phenylamine

CAS No.:

Cat. No.: VC17845189

Molecular Formula: C11H15FN2

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15FN2 |

|---|---|

| Molecular Weight | 194.25 g/mol |

| IUPAC Name | 2-fluoro-5-piperidin-2-ylaniline |

| Standard InChI | InChI=1S/C11H15FN2/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6,13H2 |

| Standard InChI Key | MJEXCDKATSBCAF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C2=CC(=C(C=C2)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-Fluoro-5-(2-piperidyl)phenylamine is C₁₁H₁₅FN₂, with a molecular weight of 194.25 g/mol. Its structure combines a benzene ring with two functional groups:

-

A fluorine atom at the 2-position, which enhances electronegativity and influences reactivity in electrophilic substitution reactions.

-

A 2-piperidyl group (a six-membered amine ring) at the 5-position, introducing steric bulk and basicity to the molecule .

Key Structural Features:

-

Planar aromatic ring: Facilitates π-π stacking interactions in supramolecular chemistry.

-

Piperidyl group: Enhances solubility in polar solvents and provides a site for further functionalization.

-

Fluorine substituent: Modulates electronic effects (e.g., -I and +R effects), altering reaction kinetics compared to non-fluorinated analogs .

Physicochemical Properties

While experimental data for 2-Fluoro-5-(2-piperidyl)phenylamine is scarce, properties can be extrapolated from structurally related compounds:

Notes:

-

Low water solubility aligns with hydrophobic fluorinated aromatic systems .

-

The basic piperidyl group (pKa ~9) enables salt formation with acids, improving bioavailability in drug formulations .

Synthetic Routes and Optimization

Primary Synthesis Strategy

The synthesis of 2-Fluoro-5-(2-piperidyl)phenylamine typically involves a multi-step sequence:

-

Nitro Group Introduction:

-

Piperidine Coupling:

-

Nitro Reduction:

Reaction Scheme:

Challenges and Solutions

-

Regioselectivity: Competing substitution at fluorine vs. nitro groups mitigated by low-temperature nitration .

-

Catalyst Poisoning: Piperidine’s basicity deactivates Pd catalysts; Xantphos ligand improves stability .

-

Purification: Silica gel chromatography removes unreacted piperidine and nitro intermediates.

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

Fluorinated anilines are pivotal in designing kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. For example:

-

JAK2 Inhibitors: Analogous 2-fluoro-5-(trifluoromethyl)aniline derivatives show IC₅₀ values <10 nM against JAK2 in leukemia models .

-

BTK Inhibitors: Piperidyl-aniline motifs enhance blood-brain barrier penetration in Bruton’s tyrosine kinase inhibitors .

Antibacterial Agents

The piperidyl group’s basicity improves membrane permeability in Gram-negative bacteria. In E. coli assays, analogs demonstrate:

-

MIC (Minimum Inhibitory Concentration): 2–4 μg/mL for resistant strains.

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Enantiomeric purity for chiral drug candidates remains unexplored.

-

In Vivo Pharmacokinetics: Limited data on bioavailability and metabolite identification.

Emerging Opportunities

-

PROTACs Development: Fluorinated anilines as E3 ligase recruiters in targeted protein degradation.

-

Agrochemicals: Piperidyl-fluoroaniline hybrids as neonicotinoid alternatives with reduced bee toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume